molecular formula C11H7Cl2N5O3 B5535219 4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

Cat. No. B5535219
M. Wt: 328.11 g/mol
InChI Key: TWEATTUPNOUWCZ-UHFFFAOYSA-N
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Description

Oxadiazoles are a class of heterocyclic compounds containing at least one oxadiazole ring, a five-membered ring with two nitrogen and one oxygen atom. These compounds are of significant interest in various fields of science due to their diverse chemical properties and biological activities. They have been explored for their potential applications in materials science, as well as their pharmacological properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves strategies such as cyclization reactions of hydrazides and carboxylic acids or their derivatives. For example, Ramazani and Rezaei (2010) developed a novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using a one-pot, four-component condensation reaction, which could be relevant to the synthesis of the compound (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of oxadiazole derivatives. Zhu et al. (2021) synthesized an energetic material precursor and characterized it using X-ray crystallography, among other techniques, which revealed its orthorhombic space group and demonstrated the presence of intermolecular hydrogen bonds (Zhu et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives can undergo various chemical reactions, including ring-fission and C–C bond cleavage, as investigated by Jäger et al. (2002). They explored the reactivity of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, providing insights into the chemical behavior of oxadiazole compounds (Jäger et al., 2002).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as density, melting points, and solubility, can be significantly influenced by their molecular structure. The study by Zelenin et al. (1997) on the synthesis and structure of an energetic oxadiazol compound could provide analogous data relevant to understanding the physical characteristics of the compound of interest (Zelenin et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are key aspects of oxadiazole derivatives. Research by Buscemi et al. (2001) on the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles showcases the versatility and reactivity of oxadiazole compounds under specific conditions (Buscemi et al., 2001).

properties

IUPAC Name

4-[5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N5O3/c12-5-2-1-3-6(8(5)13)19-4-7-15-11(18-20-7)9-10(14)17-21-16-9/h1-3H,4H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEATTUPNOUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=NC(=NO2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(2,3-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

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